molecular formula C11H12F3NO B14844965 2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline

2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline

Cat. No.: B14844965
M. Wt: 231.21 g/mol
InChI Key: FZVBNBXFQXYSLD-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and an aniline moiety. It is used as a building block in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-cyclopropoxy-6-(trifluoromethyl)aniline with methylating agents under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropoxy and N-methyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

2-cyclopropyloxy-N-methyl-6-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3NO/c1-15-10-8(11(12,13)14)3-2-4-9(10)16-7-5-6-7/h2-4,7,15H,5-6H2,1H3

InChI Key

FZVBNBXFQXYSLD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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